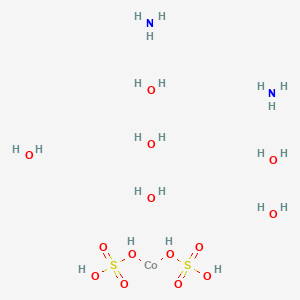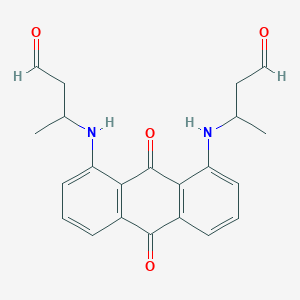
3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is a complex organic compound that features an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes two butanal groups attached to the anthraquinone core via azanediyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium dichromate.
Introduction of Azanediyl Linkages: The azanediyl linkages are introduced by reacting the anthraquinone core with appropriate amines under controlled conditions.
Attachment of Butanal Groups: The final step involves the reaction of the intermediate compound with butanal in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The azanediyl and butanal groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-DPPEAQ: A phosphonate-functionalized anthraquinone used in redox flow batteries.
Alizarin Red S: A dye with similar anthraquinone structure.
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: Another anthraquinone derivative.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is unique due to its specific structural features, including the azanediyl linkages and butanal groups. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89734-97-4 |
|---|---|
Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[[9,10-dioxo-8-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)22(28)20-16(21(15)27)6-4-8-18(20)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3 |
InChI Key |
JZDVYOXDVIRHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


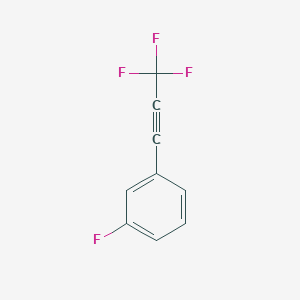
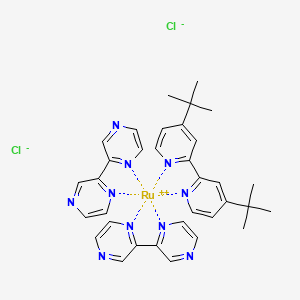

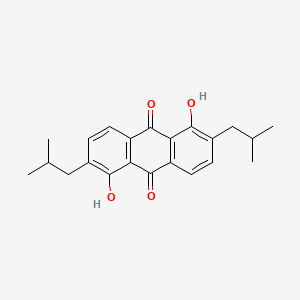
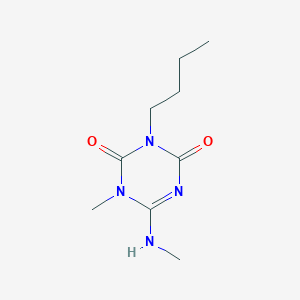
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
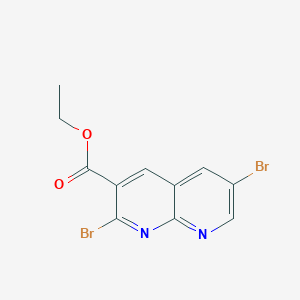
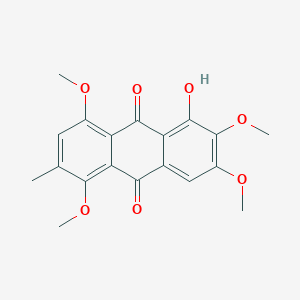
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)

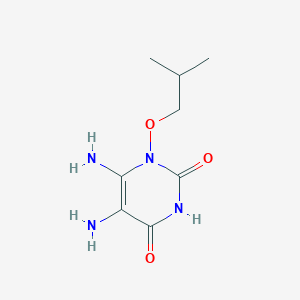
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
